DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is crucial in glucose metabolism as it degrades incretin hormones, including glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, which improves insulin secretion and glucose tolerance, making it a significant compound in diabetes management.
The synthesis of DPP-728 Hydrochloride involves several steps that focus on constructing its core structure and introducing necessary functional groups. The key stages include:
Industrial production typically employs batch synthesis in large reactors to ensure consistent quality and high yield .
DPP-728 Hydrochloride has a complex molecular structure characterized by a pyridine ring and various functional groups that contribute to its biological activity. The compound's molecular formula is C16H20ClN5O2S, with a molecular weight of approximately 385.88 g/mol. The structural features allow it to effectively bind to the active site of dipeptidyl peptidase IV, inhibiting its function .
DPP-728 Hydrochloride undergoes several chemical reactions that can modify its structure or create derivatives. Key reaction types include:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines or alcohols for substitution reactions .
The mechanism of action for DPP-728 Hydrochloride primarily involves its inhibition of dipeptidyl peptidase IV. By binding to this enzyme, DPP-728 prevents it from cleaving and inactivating incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This inhibition leads to increased levels of active incretin hormones, which stimulates insulin secretion from pancreatic beta cells while inhibiting glucagon release from alpha cells .
DPP-728 Hydrochloride exhibits several notable physical and chemical properties:
Pharmacokinetics show moderate volume distribution with a half-life conducive to once or twice daily dosing regimens.
DPP-728 Hydrochloride is primarily used in diabetes research and treatment due to its role in enhancing insulin secretion through incretin hormone modulation. Its development has paved the way for further investigations into similar compounds that target Dipeptidyl Peptidase-IV for managing type 2 diabetes mellitus effectively. Additionally, ongoing research may explore its potential applications in other metabolic disorders where incretin pathways are implicated .
Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a ubiquitous serine protease enzyme fundamental to glucose metabolism through its regulation of incretin hormones. This transmembrane glycoprotein consists of 766 amino acids and exists in both membrane-bound and soluble circulating forms. Its catalytic domain features a conserved pentapeptide sequence (Gly628-X-Ser630-Tyr631-Gly632) essential for enzymatic activity, along with a glutamate-rich loop (Glu205/Glu206) responsible for substrate recognition [1]. DPP-IV specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides, with glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) as its primary physiological substrates [2].
Following nutrient ingestion, L-cells in the distal ileum and colon secrete GLP-1, while K-cells in the duodenum and jejunum secrete GIP. These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, delay gastric emptying, and promote satiety. However, both GLP-1 and GIP exhibit extremely short plasma half-lives (<2 minutes and ~5 minutes in T2DM patients, respectively), primarily due to rapid cleavage by DPP-IV [2] [6]. DPP-IV-mediated hydrolysis of GLP-1 between Ala² and Glu³ generates GLP-1(9-36)amide, an inactive metabolite that acts as a weak receptor antagonist [1]. Consequently, up to 70% of secreted GLP-1 is degraded before reaching pancreatic targets, significantly diminishing its insulinotropic effects. This enzymatic inactivation represents a critical pathophysiological mechanism contributing to impaired incretin response and postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) [2] [4].
Table 1: Key Biochemical Characteristics of DPP-IV and Incretin Hormones
Parameter | DPP-IV Enzyme | GLP-1 | GIP |
---|---|---|---|
Primary Source | Endothelial, epithelial, lymphocyte surfaces | Intestinal L-cells (distal ileum/colon) | Intestinal K-cells (duodenum/jejunum) |
Molecular Structure | 766-amino acid glycoprotein with α/β-hydrolase and β-propeller domains | 30/31-amino acid peptide (GLP-1(7-36)amide / GLP-1(7-37)) | 42-amino acid peptide |
Catalytic Mechanism | Ser630-His740-Asp708 catalytic triad | Substrate (cleaves Ala²-Glu³ bond) | Substrate (cleaves Ala²-Glu³ bond) |
Plasma Half-life | N/A (cell surface enzyme) | <2 minutes | ~5 minutes (T2DM patients) |
Primary Biological Actions | Incretin inactivation | Insulin secretion ↑, Glucagon secretion ↓, Gastric emptying ↓, β-cell proliferation ↑ | Insulin secretion ↑ (glucose-dependent), Adipocyte lipid metabolism |
The development of DPP-IV inhibitors emerged from the compelling physiological premise that prolonging endogenous incretin activity would restore glucose-dependent insulin secretion in T2DM. This strategy offers distinct pharmacological advantages over direct GLP-1 receptor agonists and other antidiabetic agents:
Physiological Incretin Enhancement: Unlike GLP-1 receptor agonists that induce supraphysiological hormone concentrations, DPP-IV inhibitors elevate endogenous GLP-1 and GIP levels approximately 2-3 fold within the physiological range. This amplification preserves the glucose-dependent insulin secretion mechanism, substantially reducing hypoglycemia risk compared to sulfonylureas or insulin [2] [6]. Clinical studies demonstrate that DPP-IV inhibition increases both prandial and fasting incretin levels, enhancing the 24-hour incretin tone crucial for glucose homeostasis [1] [4].
β-Cell Preservation: Preclinical evidence indicates that elevated GLP-1 concentrations promote β-cell proliferation and inhibit apoptosis via protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K) pathways. This cytoprotective effect potentially addresses the progressive β-cell failure central to T2DM pathogenesis [4]. While clinical translation requires long-term validation, this mechanism offers a fundamental advantage over merely insulinotropic agents.
Weight-Neutral Profile: DPP-IV inhibitors, unlike sulfonylureas, thiazolidinediones, or insulin, are typically weight-neutral. This contrasts sharply with GLP-1 receptor agonists (which induce weight loss but often cause nausea) and insulin secretagogues (which promote weight gain). The absence of significant weight gain is a major therapeutic advantage in T2DM management [1] [7].
Oral Bioavailability: As small molecule inhibitors (<500 Da), DPP-IV inhibitors like DPP-728 HCl are orally bioavailable, offering significant patient compliance advantages over injectable GLP-1 receptor agonists or insulin. Sitagliptin exemplifies this with 87% oral bioavailability [2] [6].
DPP-728 HCl: A Prototypical InhibitorDPP-728 HCl (chemical name: NVP-DPP728; CAS: 247016-69-9 / 207556-62-5) exemplifies the early potent, selective, reversible DPP-IV inhibitors. Its structure features a cyanopyrrolidine core mimicking the transition state of peptide hydrolysis, a fused heterocyclic aromatic system occupying the S2 pocket, and a primary amine forming critical hydrogen bonds with Glu205/206 and Tyr662 in the enzyme's active site [1] [3] [5]. This compound exhibits potent inhibition of human DPP-IV amidolytic activity with a Ki of 11 nM [3] [9]. Preclinical studies confirmed its mechanism: oral administration in animal models significantly increased plasma concentrations of intact GLP-1, enhanced glucose-dependent insulin release, and improved oral glucose tolerance without causing hypoglycemia [3] [5] [6]. Importantly, DPP-728 HCl demonstrates high selectivity for DPP-IV over related proteases like DPP-8 and DPP-9, mitigating off-target toxicity concerns associated with early non-selective inhibitors [3].
Table 2: Molecular and Functional Profile of DPP-728 HCl
Property | Characteristic of DPP-728 HCl | Therapeutic Implication |
---|---|---|
Chemical Class | Cyanopyrrolidine-based inhibitor | Mimics transition state of substrate hydrolysis |
Molecular Weight | 298.34 (free base); 371.3 Da (dihydrochloride salt) | Favorable for oral absorption |
Mechanism | Reversible, competitive inhibition | Sustained enzyme blockade without permanent inactivation |
DPP-IV Inhibition (Ki) | 11 nM (human enzyme) | High potency allows low therapeutic dosing |
Selectivity | High for DPP-IV over DPP-8/DPP-9 | Reduced risk of toxicity (e.g., alopecia, thrombocytopenia) |
Primary Pharmacodynamic Effect | Increased active GLP-1/GIP levels, Enhanced insulin secretion (glucose-dependent) | Glucose lowering without hypoglycemia, Weight neutrality |
Administration Route | Oral | Improved patient compliance vs. injectables |
The structural insights gained from DPP-728 HCl and similar compounds directly informed the development of clinically successful gliptins (e.g., sitagliptin, vildagliptin, saxagliptin). These agents share core principles: potent and selective DPP-IV inhibition, oral bioavailability, and prolongation of endogenous incretin activity. While newer classes like SGLT-2 inhibitors and GLP-1 receptor agonists offer cardiovascular and renal benefits, DPP-IV inhibitors remain a valuable component of the T2DM therapeutic arsenal, particularly for patients prioritizing oral administration, weight neutrality, and minimal hypoglycemia risk [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7